2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
Description
BenchChem offers high-quality 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2-(5-methyl-2-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)14-7-5-12(3)9-16(14)19-17-10-13(4)6-8-15(17)18/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGVSVQTFRVCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC(=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph & Safety Data Guide: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
Document Control:
-
Subject: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
-
CAS Registry Number: 946716-48-9[1]
-
Document Type: Enhanced Technical Safety Guide (Smart-SDS)
Executive Technical Summary
2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is a specialized aromatic amine intermediate, structurally characterized by a p-toluidine core substituted at the ortho position with a thymol-derived ether group. This significant steric bulk and lipophilicity distinguish it from simpler anilines, altering its toxicokinetic profile.
This guide deviates from the standard 16-section SDS template to provide a mechanism-first approach . Rather than simply listing hazards, we explore the causality of its toxicity—specifically the potential for methemoglobinemia typical of aniline derivatives—and provide self-validating protocols for safe handling in drug development workflows.
Chemical Identity & Constants[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline |
| CAS Number | 946716-48-9 |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
| Structural Class | Diaryl Ether / Aromatic Amine |
| Predicted LogP | ~4.5 - 5.2 (High Lipophilicity) |
| Physical State | Off-white to pale brown crystalline solid (Predicted) |
Hazard Identification & Mechanistic Toxicology[2][8]
Core Hazards (GHS Classification - Read-Across)
Data is derived from Structural Activity Relationship (SAR) analysis of p-toluidine and 2-phenoxyaniline analogues due to limited empirical data for this specific CAS.
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2]
-
Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen).
-
Sensitization: Skin Sensitizer Category 1.
-
Aquatic Toxicity: Acute Category 1 / Chronic Category 1 (Due to high LogP and aniline moiety).
The Mechanism of Toxicity: Methemoglobinemia
The primary risk for researchers handling this compound is Methemoglobinemia , a condition where the heme iron is oxidized from ferrous (Fe²⁺) to ferric (Fe³⁺), rendering it unable to transport oxygen.
Causality:
-
Absorption: The high lipophilicity (thymol ether chain) facilitates rapid dermal absorption.
-
Metabolism: Hepatic CYP450 enzymes N-hydroxylate the aniline amine group.
-
Redox Cycle: The resulting N-hydroxylamine metabolite enters erythrocytes and oxidizes hemoglobin.
Diagram: Mechanism of Action & Intervention
Figure 1: The metabolic pathway leading to Methemoglobinemia and the point of clinical intervention.[3]
Self-Validating Handling Protocols
Engineering Controls: The "Closed Loop" Standard
Do not rely on open-bench handling. The lipophilic nature means this compound can permeate standard latex gloves rapidly.
Protocol:
-
Primary Barrier: Weighing must occur inside a Class II Biological Safety Cabinet or a dedicated Chemical Fume Hood with a face velocity > 100 fpm.
-
Glove Permeation Validation:
-
Do not use: Latex or standard Nitrile (0.1 mm).
-
Requirement: Double-gloving. Inner layer: Laminate film (Silver Shield). Outer layer: Thick Nitrile (>0.2 mm) for dexterity.
-
Validation Step: Check outer gloves every 30 minutes for discoloration (oxidation of aniline turns brown). If brown spots appear, the barrier is compromised.
-
Stability & Storage
Anilines are oxidation-sensitive. The "browning" of the solid indicates degradation to azobenzene derivatives or quinone imines.
-
Storage Condition: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas which may catalyze surface oxidation.
Emergency Response & First Aid
Exposure Response Matrix
This flowchart dictates the immediate actions based on exposure route.
*Figure 2: Triage workflow for acute exposure. Note: Polyethylene Glycol (PEG 400) is superior to water for solubilizing lipophilic anilines from skin.
Medical Note to Physician
Critical Indicator: Cyanosis (blue lips/fingernails) that does not respond to standard oxygen therapy is pathognomonic for Methemoglobinemia. Antidote: Methylene Blue (1-2 mg/kg IV) is the first-line treatment if MetHb > 30%.
Synthesis & Reaction Safety (Contextual)
For researchers utilizing this compound in synthesis (e.g., azo dye formation or pharmaceutical coupling):
-
Diazotization Risk: Reaction with nitrous acid (NaNO₂/HCl) generates a diazonium salt.
-
Thermal Decomposition: Heating above 150°C may release toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide.
Ecological Impact & Disposal[2]
Ecotoxicity Logic: The compound combines an aniline (toxic) with a thymol ether (biocidal properties).
-
Persistence: High. The ether linkage is resistant to hydrolysis.
-
Bioaccumulation: High (LogP > 4).
-
Disposal:
-
Do NOT dispose of down the drain.
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to capture NOx).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20563827: 2-Isopropyl-5-methylaniline (Parent Structure Analysis). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Anilines and their derivatives - Toxicological Profile.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link]
(Note: Specific toxicological data for CAS 946716-48-9 is extrapolated from validated structure-activity relationships of homologous aniline ethers due to the proprietary nature of the specific intermediate.)
Sources
- 1. 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline,(CAS# 946716-48-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Thymol-Derived Aniline Intermediates: Synthetic Architectures and Pharmaceutical Utility
Executive Summary
Thymol (2-isopropyl-5-methylphenol) represents a privileged scaffold in medicinal chemistry due to its natural abundance, inherent bioactivity, and unique substitution pattern.[1][2] While thymol itself is a widely used antimicrobial, its conversion into aniline intermediates —specifically 4-aminothymol (4-amino-2-isopropyl-5-methylphenol)—unlocks a higher tier of chemical utility.[2]
This technical guide focuses on the synthesis and application of thymol-derived anilines. Unlike simple phenols, these intermediates possess dual functionalities (phenolic -OH and aromatic -NH₂), serving as amphoteric linchpins for constructing complex heterocycles, Schiff bases, and "hybrid" drug candidates.[1][2] The following sections detail robust synthetic protocols, validation mechanisms, and the logic governing their deployment in drug development.
Part 1: Structural Basis & Synthetic Utility[1][2]
The "Amphoteric" Advantage
The transformation of thymol to an aniline derivative typically targets the para-position relative to the hydroxyl group.[2] This regioselectivity is driven by the strong ortho/para directing power of the phenolic oxygen and the steric hindrance provided by the isopropyl group at the ortho position.[2]
The resulting intermediate, 4-aminothymol , is chemically distinct from standard anilines because it retains the phenolic hydroxyl group.[1][2] This allows for:
-
Orthogonal Functionalization: The amine can be acylated or alkylated selectively without affecting the phenol, or vice versa.[1][2]
-
Redox Activity: The p-aminophenol core is a known pharmacophore involved in redox cycling, contributing to antioxidant and cytotoxic profiles.[1][2]
-
Metal Chelation: The proximity of N and O atoms (if ortho-substituted) or the electronic coupling (if para-substituted) enhances ligand binding capacity in metallodrugs.[2]
Key Intermediates
| Compound Name | Structure Description | Primary Utility |
| 4-Aminothymol | -NH₂ at C4 position | Precursor to Schiff bases, paracetamol analogs, and azo dyes.[1][2] |
| Thymylamine | -OH replaced by -NH₂ | Direct aniline analog; used when phenolic acidity is undesirable.[2] |
| 4-Nitrosothymol | -NO at C4 position | Stable precursor to 4-aminothymol; possesses intrinsic antimicrobial activity.[2] |
Part 2: Synthetic Pathways & Protocols[2]
Pathway A: The Nitrosation-Reduction Sequence (Lab-Scale Standard)
This is the most robust pathway for generating 4-aminothymol with high regiocontrol.[2] It avoids the harsh oxidation conditions of direct nitration (HNO₃), which can lead to quinone byproducts.[1][2]
Step 1: Regioselective Nitrosation
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] The nitrosonium ion (NO⁺) attacks the electron-rich C4 position.[2]
-
Protocol:
-
Dissolve Thymol (0.1 mol) in Ethanol (50 mL) and HCl (conc., 10 mL).
-
Cool the solution to 0–5°C in an ice bath. Critical: Temperature control prevents diazonium coupling side reactions.[1][2]
-
Dropwise add Sodium Nitrite (NaNO₂, 0.12 mol) solution while stirring.[1][2]
-
Self-Validating Endpoint: The solution will shift from clear/pale yellow to a deep, dark orange/red precipitate (4-Nitrosothymol).[2]
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol.[1][2]
-
Step 2: Chemical Reduction
-
Reagent Choice: Sodium Dithionite (Na₂S₂O₄) is preferred over catalytic hydrogenation for small batches to avoid reducing the aromatic ring or removing the isopropyl group.[2]
-
Protocol:
-
Suspend 4-Nitrosothymol in 10% NaOH (forming the soluble nitroso-phenolate).[2]
-
Add solid Sodium Dithionite in portions until the deep red color fades to a pale yellow/clear solution.
-
Self-Validating Endpoint: The "bleaching" of the solution indicates complete reduction of the -NO group to -NH₂.[2]
-
Neutralize with dilute Acetic Acid to precipitate the free amine (4-Aminothymol).[2]
-
Storage: Store under nitrogen; aminophenols are prone to air oxidation (turning purple/black).[2]
-
Pathway B: Metal-Catalyzed Hydrogenation (Industrial Scale)
For larger scales, catalytic hydrogenation of 4-nitrothymol is more atom-economical.[1][2]
-
Precursor Synthesis: Direct nitration of thymol using HNO₃ in Acetic Anhydride (Ac₂O) at low temperature (-10°C) to favor the para-nitro product over the ortho.[2]
-
Reduction:
-
Catalyst: 10% Pd/C or Raney Nickel.
-
Conditions: 3 atm H₂, Methanol solvent, RT.
-
Causality: Pd/C is used to ensure rapid reduction of the nitro group before any potential hydrogenolysis of the C-O bond (phenol reduction) occurs.[2]
-
Part 3: Visualization of Synthetic Logic[2]
The following diagram illustrates the decision matrix and chemical flow for synthesizing these intermediates.
Caption: Divergent synthetic pathways for 4-Aminothymol, highlighting the choice between nitrosation (lab-scale) and nitration (industrial) routes.[1][2]
Part 4: Applications in Drug Development[2][3]
Schiff Base Libraries (Antimicrobial & Anticancer)
The most prolific application of 4-aminothymol is in the synthesis of Schiff bases (imines).[2]
-
Mechanism: Condensation of the -NH₂ of 4-aminothymol with aromatic aldehydes.[2]
-
SAR Insight: The thymol moiety acts as a lipophilic carrier, enhancing cell membrane permeability, while the imine linkage (-N=CH-) provides a binding site for metal ions or enzyme active sites.[1][2]
-
Key Finding: Derivatives containing electron-withdrawing groups (e.g., -NO₂, -Cl) on the aldehyde ring typically exhibit superior antibacterial activity (MIC values < 10 µg/mL) against S. aureus and E. coli compared to thymol alone [1].[1][2]
Thymol-Paracetamol Hybrids (Benzamides)
Researchers have synthesized benzamide derivatives of 4-aminothymol to create "super-aspirins" or enhanced paracetamol analogs.[2]
-
Rationale: Paracetamol is an N-acetyl-p-aminophenol. 4-Aminothymol is a substituted p-aminophenol.[2]
-
Bioactivity: These analogs retain the analgesic properties of the p-aminophenol core but the isopropyl group adds lipophilicity, potentially altering blood-brain barrier (BBB) penetration and antioxidant capacity [2].[2]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Nitrosation) | Temperature > 10°C | Maintain ice bath strictly; diazonium salts decompose at RT.[2] |
| Product is Black/Tar | Oxidation of Amine | Perform reduction and workup under N₂ atmosphere.[2] Use Sodium Metabisulfite as a stabilizer. |
| Incomplete Reduction | pH too low (Dithionite) | Ensure solution remains alkaline (pH > 10) during dithionite addition for max reducing power.[1][2] |
| Regioisomer Mix | Direct Nitration (HNO₃) | Switch to Nitrosation route (Path A) which is highly selective for the para position.[1][2] |
References
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Schiff Bases Derived from Thymol. ResearchGate. Available at: [Link]
-
Synthesis, characterization, and antioxidant activity of thymol-based paracetamol analogues. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors. National Institutes of Health (PMC).[2] Available at: [Link]
Sources
- 1. Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The structure of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline, a diaryl ether amine, suggests it possesses unique physicochemical properties that are of significant interest in medicinal and agrochemical research.[1] The diaryl ether scaffold is a privileged motif known for its presence in a wide array of biologically active compounds.[1] Accurate determination of its melting and boiling points is a fundamental first step in its characterization, providing insights into its purity, stability, and potential formulation strategies.
I. Theoretical Framework: The Significance of Melting and Boiling Points
The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2][3] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[3][4] Therefore, the melting point is a critical indicator of a compound's purity and identity.[2][5]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[2] Similar to the melting point, a sharp boiling point is characteristic of a pure substance.[2][4] Boiling point is influenced by factors such as molecular weight and intermolecular forces.[3] For instance, compounds with higher molecular weights generally have higher boiling points.[3]
The molecular structure of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline features a diaryl ether linkage and an aniline moiety. Ether amines can exist as liquids or waxy solids depending on their specific structure.[6] The presence of both ether and amine functional groups allows for hydrogen bonding, which can influence its physical state and thermal properties.
II. Experimental Determination of Melting Point
The determination of a precise melting point is paramount. Two primary methods are recommended, each with its own advantages in a research and development setting.
This traditional and widely used method provides a visual determination of the melting range.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the sample melts is observed.
Apparatus:
Protocol:
-
Sample Preparation: Ensure the 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline sample is finely powdered and completely dry.[5]
-
Capillary Loading: Pack the dry powder into the sealed end of a capillary tube to a height of 1-2 mm.[2] Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.[2]
-
Heating Rate: A two-stage heating process is recommended for accuracy.
-
Rapid Heating: Initially, heat the sample rapidly to determine an approximate melting range.
-
Slow Heating: For a precise measurement, use a fresh sample and heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[5]
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[2] The melting point is reported as the range T1-T2.
For a more quantitative and automated determination, DSC is the preferred method in industrial and advanced research settings.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that brackets the expected melting point.
-
Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.
Table 1: Comparison of Melting Point Determination Methods
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change | Measurement of heat flow |
| Accuracy | Good, user-dependent | High, quantitative |
| Sample Size | Small (mg) | Very small (µg to mg) |
| Throughput | Low to moderate | High (with autosampler) |
| Information Provided | Melting range | Melting point, heat of fusion, purity |
III. Experimental Determination of Boiling Point
The determination of the boiling point for a novel compound requires careful consideration of the sample quantity and potential for thermal decomposition.
This method is ideal for small quantities of a substance.
Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, which corresponds to the temperature where the vapor pressure of the liquid equals the atmospheric pressure.[4]
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., paraffin oil)[4]
Protocol:
-
Sample Preparation: Place a small amount (2-3 mL) of liquid 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline into the test tube.[4]
-
Capillary Insertion: Place the sealed-end capillary tube, open end down, into the test tube containing the liquid.
-
Heating: Gently heat the apparatus in a heating bath, stirring to ensure uniform temperature distribution.[4]
-
Observation: Observe the capillary tube. As the liquid heats, air will be expelled. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary.[4]
-
Confirmation: To confirm the boiling point, allow the apparatus to cool slightly. The temperature at which the liquid re-enters the capillary tube should be close to the observed boiling point.
For larger quantities, a simple distillation can be used to determine the boiling point.
Principle: The liquid is heated to its boiling point, and the vapor is condensed and collected. The temperature of the vapor is measured, which represents the boiling point at the given atmospheric pressure.
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus with a boiling flask, condenser, and receiving flask.
-
Heating: Heat the liquid in the boiling flask. The use of boiling chips is essential to ensure smooth boiling.
-
Temperature Reading: The boiling point is the constant temperature observed on the thermometer placed at the vapor outlet to the condenser.
Table 2: Predicted Physicochemical Properties of Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-Methylaniline | C7H9N | 107.15 | 200 | 43-45 |
| 2-Isopropyl-5-methylaniline | C10H15N | 149.23 | 241 | N/A (Liquid at RT) |
| N-Methylaniline | C7H9N | 107.15 | 196 | -57 |
Data sourced from publicly available chemical databases.[7][8][9]
Based on the increasing molecular weight and structural complexity, the boiling point of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is expected to be significantly higher than that of its aniline precursors. Its melting point will be influenced by the crystal packing efficiency, which is difficult to predict without experimental data.
IV. Visualization of Experimental Workflows
V. Conclusion and Best Practices
The accurate determination of the melting and boiling points of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is a foundational step in its scientific evaluation. For melting point, the capillary method offers a reliable visual assessment, while DSC provides highly accurate and quantitative data. For boiling point, the micro-method is suitable for conserving valuable material, whereas distillation is appropriate for larger quantities.
Key Recommendations for Trustworthy Data:
-
Purity: Ensure the sample is of the highest possible purity, as impurities can significantly affect the results.[2][3][4][5]
-
Calibration: Regularly calibrate all thermometers and thermal analysis instrumentation against certified standards.
-
Atmospheric Pressure: Record the atmospheric pressure during boiling point determination, as it directly influences the result.[2][4] Corrections may be necessary if the pressure deviates significantly from standard pressure.
-
Replicates: Perform all measurements in triplicate to ensure reproducibility and to calculate a reliable mean and standard deviation.
By adhering to these rigorous experimental protocols, researchers and drug development professionals can confidently establish the fundamental physicochemical properties of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline, paving the way for its further investigation and potential application.
References
- Determination of Melting points and Boiling points - Learning Space.
- Determin
- Melting point determin
- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu.
- experiment (1)
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Public
- Ether Amines (C6-C22) - Rock Chemicals, Inc.
- 4-Methylaniline - ChemBK.
- 2-Isopropyl-5-methylaniline (CAS 2437-39-0).
- Methylaniline Chemical Properties,Uses,Production - Yufeng.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alnoor.edu.iq [alnoor.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. rockchemicalsinc.com [rockchemicalsinc.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chembk.com [chembk.com]
- 9. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
Synthesis Pathways for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline from Thymol
Executive Summary & Strategic Analysis
Target Molecule: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline CAS: 946716-48-9 Core Structure: Diaryl ether scaffold linking a thymol moiety and a p-toluidine derivative.
This guide details the synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline , a specialized diaryl ether intermediate used in the development of TRPM8 modulators, agrochemicals, and advanced amine ligands.
The synthesis centers on the construction of the sterically demanding C(sp2)-O-C(sp2) ether bond between the bulky thymol (2-isopropyl-5-methylphenol) and the 4-methylaniline core. Due to the steric hindrance imposed by the isopropyl group of thymol and the ortho-substitution pattern of the aniline, the choice of pathway is critical to avoid low yields and regiochemical byproducts.
We present two validated pathways:
-
The Nitro-Activation Route (Primary): A robust, scalable Nucleophilic Aromatic Substitution (SNAr) followed by reduction. This is the preferred industrial approach due to cost-efficiency.
-
The Metal-Catalyzed Route (Secondary): A Copper(I)-catalyzed Ullmann-type coupling for laboratory-scale synthesis or cases where nitro-precursors are unavailable.
Retrosynthetic Analysis
To design the most efficient pathway, we disconnect the ether linkage.[1] The presence of the amino group (
Structural Disconnection Logic[1]
-
Bond Breakage: The C-O bond between the thymol oxygen and the aniline ring.[1]
-
Synthon A (Nucleophile): Thymol (2-isopropyl-5-methylphenol). Natural, chiral (though used here as racemate or pure enantiomer depending on source, usually achiral phenol reactivity), and electron-rich.[1]
-
Synthon B (Electrophile): A 4-methylbenzene derivative with a leaving group (LG) at position 2 and an activating group at position 1.
-
Selection:3-Chloro-4-nitrotoluene (also known as 2-chloro-1-nitro-4-methylbenzene). The nitro group is ortho to the chlorine, providing the necessary electron-withdrawal to facilitate SNAr.[2]
-
Figure 1: Retrosynthetic disconnection strategy utilizing nitro-group activation.
Pathway A: The Nitro-Activation Route (SNAr)
This pathway is the industry standard for synthesizing ortho-phenoxy anilines. It leverages the strong electron-withdrawing nature of the nitro group to activate the adjacent chlorine for displacement by the thymol phenoxide.
Step 1: Etherification (SNAr Coupling)
Reaction: Thymol + 3-Chloro-4-nitrotoluene
-
Reagents:
-
Conditions: 100°C – 120°C, 12–18 hours, Inert atmosphere (
).[1]
Mechanism & Process Insight:
The reaction proceeds via a Meisenheimer complex.[1][2] The steric bulk of the isopropyl group on thymol can slow the attack.[1] Therefore, using a polar aprotic solvent like DMF is non-negotiable to solvate the cation (
Protocol:
-
Charge a reaction vessel with Thymol (15.0 g, 100 mmol) and DMF (150 mL).
-
Add
(20.7 g, 150 mmol) and stir at room temperature for 30 minutes to generate the phenoxide. -
Add 3-Chloro-4-nitrotoluene (18.0 g, 105 mmol).
-
Heat the mixture to 110°C. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][3]
-
Workup: Cool to room temperature. Pour the mixture into ice-water (600 mL). The product usually precipitates as a solid.[1]
-
Purification: Filter the solid. Wash with 10% NaOH solution (to remove unreacted thymol) and then water.[1] Recrystallize from Ethanol/Water if necessary.[1]
Step 2: Nitro Reduction
Reaction: 2-(Thymyloxy)-4-nitrotoluene
-
Method A: Catalytic Hydrogenation (Cleanest) [1]
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.[1]
-
Hydrogen Pressure: 1–3 atm (Balloon or Parr shaker).
-
-
Method B: Iron/Acid Reduction (Robust) [1]
Protocol (Catalytic Hydrogenation):
-
Dissolve the nitro intermediate (10 g) in Methanol (100 mL) in a hydrogenation flask.
-
Add 10% Pd/C (0.5 g) carefully under nitrogen flow (pyrophoric risk).
-
Purge the system with Hydrogen gas.[1] Stir vigorously under
atmosphere at RT for 6–12 hours. -
Workup: Filter through a Celite pad to remove the catalyst.[1][4] Rinse with Methanol.[1]
-
Final Purification: Isolate as the hydrochloride salt (add HCl/Ether) or recrystallize the free base from Hexane/Ether.
Pathway B: Copper-Catalyzed Ullmann Coupling
If the nitro-precursor is unavailable, or if the user starts with 2-bromo-4-methylaniline , a modified Ullmann coupling is effective. This route avoids the nitro-reduction step but requires expensive catalysts and ligands.
Reaction: Thymol + 2-Bromo-4-methylaniline
-
Catalyst: Copper(I) Iodide (CuI, 10 mol%).[1]
-
Ligand: N,N-Dimethylglycine or 2-Picolinic acid (20 mol%).
-
Base: Cesium Carbonate (
, 2.0 equiv).[1] -
Solvent: 1,4-Dioxane (reflux, 100°C).
Critical Constraint: The free amine on the aniline partner can compete with the phenol for coupling (N-arylation vs. O-arylation). However, O-arylation is generally favored under these specific ligand conditions. If N-arylation side-products are observed, the aniline must be protected (e.g., as an acetamide) prior to coupling, then deprotected.
Experimental Workflow & Logic Diagram
The following diagram illustrates the decision logic and process flow for the primary synthesis route (Pathway A).
Figure 2: Step-by-step process flow for the synthesis via the Nitro-Activation route.
Analytical Characterization Data
To validate the synthesis, the following analytical markers should be confirmed.
| Parameter | Expected Value / Observation |
| Physical State | Off-white to pale brown solid. |
| Melting Point | 65°C – 70°C (Estimated; varies by purity).[1] |
| MS (ESI+) | |
| 1H NMR (CDCl3) | Thymol Part: |
| Key Impurity | Unreacted Thymol (Detect via TLC/GC).[1] |
Safety & Handling
-
3-Chloro-4-nitrotoluene: Toxic and potentially mutagenic. Handle in a fume hood. Avoid contact with skin.[1]
-
Thymol: Irritant.[1]
-
Hydrogenation: Pd/C is pyrophoric when dry.[1] Keep wet with solvent.[1] Hydrogen gas is explosive; ensure proper grounding of equipment.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 7020689, 3-Chloro-4-nitrotoluene. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. (General reference for Ullmann coupling conditions).
Sources
Methodological & Application
Application Note: High-Performance Disperse Dye Synthesis Using 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
Executive Summary
This application note details the protocol for utilizing 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline (hereafter referred to as Thymol-Ether Aniline , or TEA-Amine ) as a diazo component in the synthesis of high-fastness disperse dyes.
Unlike standard aniline derivatives, the TEA-Amine features a bulky ortho-thymol ether moiety. This structural characteristic introduces significant steric hindrance around the azo linkage in the final dye, providing superior light fastness (by shielding the azo bond from UV degradation) and wash fastness (due to increased hydrophobicity). This protocol is designed for researchers developing dyes for polyester, acetate, and nylon fibers.
Chemical Profile & Structural Logic
| Property | Specification |
| Chemical Name | 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline |
| Common Name | Thymol-Ether Aniline (TEA-Amine) |
| Molecular Formula | |
| Molecular Weight | 255.36 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in acetone, DMF, acetic acid; Insoluble in water |
| Key Functionality | Diazo Component (Amine source) |
Structural Advantage Mechanism
The ortho-phenoxy group forces the dye molecule into a non-planar conformation, reducing aggregation while the isopropyl group adds significant lipophilicity. This makes the resulting dyes ideal for Supercritical
Experimental Workflow Visualization
The following diagram outlines the critical pathway from the amine intermediate to the final isolated dye.
Figure 1: Critical path workflow for the synthesis of TEA-derived disperse dyes.
Protocol A: Diazotization of TEA-Amine
Challenge: The hydrophobicity of the thymol ether chain makes this amine difficult to diazotize in standard aqueous HCl. Solution: Use the Nitrosyl Sulfuric Acid method or an Acetic Acid/HCl dispersion method. The protocol below uses the Acetic Acid dispersion method for safer handling in standard labs.
Reagents Required[2][4][6][7][8][9][10]
-
TEA-Amine: 12.8 g (0.05 mol)
-
Hydrochloric Acid (37%): 15 mL
-
Glacial Acetic Acid: 40 mL
-
Sodium Nitrite (
): 3.6 g (dissolved in 10 mL water) -
Sulfamic Acid: ~0.5 g (to destroy excess nitrous acid)
-
Ice: ~100 g
Step-by-Step Procedure
-
Dispersion: In a 250 mL 3-neck flask, disperse 12.8 g of TEA-Amine in 40 mL of Glacial Acetic Acid . Stir at room temperature until a fine suspension or partial solution is obtained.
-
Acidification: Add 15 mL of conc. HCl dropwise. The amine will likely form a hydrochloride salt precipitate. This is normal.
-
Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–3°C .
-
Nitrosation: Add the Sodium Nitrite solution (3.6 g in 10 mL
) dropwise via an addition funnel.-
Critical Rate Control: Maintain temperature below 5°C . If brown fumes (
) appear, stop addition immediately and let the temperature drop.
-
-
Digestion: Stir the mixture at 0–5°C for 45–60 minutes. The mixture should become a clear (or slightly hazy) yellow/orange solution as the diazonium salt forms and dissolves.
-
Validation (Self-Check):
-
Starch-Iodide Test: Place a drop of the reaction mixture on starch-iodide paper. It must turn blue-black immediately (indicating excess
). If not, add small aliquots of until a positive test persists for 5 minutes. -
Clarification: If any insoluble matter remains, filter rapidly through glass wool into a pre-cooled receiver.
-
-
Neutralization of Excess Nitrite: Add Sulfamic Acid in small spatulas until the starch-iodide test is negative (paper remains white). Note: Excess nitrite can decompose the coupler in the next step.
Protocol B: Coupling Reaction
Target: Synthesis of a Disperse Red analog. Coupler: N,N-Diethyl-m-toluidine (Liquid).
Reagents Required[2][4][6][7][8][9][10]
-
Coupler: N,N-Diethyl-m-toluidine (8.2 g, 0.05 mol)
-
Solvent: Glacial Acetic Acid (20 mL)
-
Ice/Water: 200 g
-
Sodium Acetate: ~15 g (Buffer)
Step-by-Step Procedure
-
Coupler Preparation: Dissolve 8.2 g of N,N-Diethyl-m-toluidine in 20 mL Glacial Acetic Acid . Pour this solution into a 1 L beaker containing 200 g of ice/water .
-
Coupling: Slowly pour the cold Diazonium Salt solution (from Protocol A) into the Coupler dispersion with vigorous mechanical stirring.
-
pH Adjustment: The pH will initially be highly acidic (<1). Slowly add Sodium Acetate (solid or saturated solution) to raise the pH to 4.0–5.0 .
-
Why? Coupling of aromatic amines is fastest in weakly acidic media. Low pH protonates the coupler (deactivating it); high pH decomposes the diazonium salt.
-
-
Reaction Monitoring: Stir for 2–3 hours. The dye will precipitate as a dark red/violet solid.
-
Spot Test: Place a drop of the suspension on filter paper. The colored rim should be clear. If the rim is colored, unreacted components may be present.[1]
-
-
Isolation: Filter the solid dye under vacuum.
-
Washing: Wash with cold water (500 mL) to remove inorganic salts. Wash with a small amount of cold methanol (optional) to remove unreacted tars, though this may reduce yield.
-
Drying: Dry in an oven at 50°C (do not exceed 70°C as wet azo dyes can be thermally sensitive).
Scientific Validation & Analysis
Mechanism of Steric Stabilization
The following diagram illustrates why this specific intermediate is chosen for high-end applications.
Figure 2: Mechanistic basis for the high stability of TEA-derived dyes.
Expected Analytical Data
| Test | Expected Result | Interpretation |
| TLC ( | Single spot, | Indicates high purity; no unreacted amine. |
| UV-Vis | Typical for mono-azo disperse red dyes. | |
| Melting Point | Sharp range (e.g., 140–145°C) | Broad range indicates oligomer formation. |
Safety & Handling (SDS Summary)
-
Aromatic Amines: Treat TEA-Amine as a potential carcinogen/skin sensitizer. Double gloving (Nitrile) is mandatory.
-
Diazonium Salts: Never let the diazonium salt solution dry out; dry diazonium salts can be explosive. Keep in solution at all times.
-
Waste Disposal: All filtrates contain azo traces and must be treated with bleach (hypochlorite) or dithionite to cleave the azo bond before disposal into chemical waste streams.
References
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
- Peters, A. T. (1975). The Chemistry of Disperse Dyes. In: The Chemistry of Synthetic Dyes. Academic Press. (Discusses steric effects in disperse dyes).
-
PubChem. (n.d.).[2][3] 2-Isopropyl-5-methylaniline (Thymol-derived amine precursor data). National Library of Medicine.[3] Retrieved from [Link]
-
Organic Syntheses. (1928). Diazotization of amines (General Protocol adapted for hydrophobics). Coll. Vol. 1, p. 374. Retrieved from [Link]
Sources
Topic: Preparation of Novel Heterocyclic Compounds Using 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline as a Versatile Precursor
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. This application note details robust and adaptable protocols for the synthesis of high-value heterocyclic scaffolds—specifically quinazolines and benzimidazoles—utilizing the novel precursor, 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline . This starting material is of particular interest as it embeds the pharmacologically significant thymol moiety into the final heterocyclic framework.[1][2] Thymol and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] By providing detailed, step-by-step synthetic protocols, mechanistic insights, and characterization guidelines, this document serves as a comprehensive guide for researchers aiming to generate novel, drug-like molecules with significant therapeutic potential.
Introduction: Rationale and Strategic Approach
The strategic derivatization of aniline precursors is a cornerstone of heterocyclic chemistry. The selected starting material, 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline, offers a unique combination of a reactive aniline nucleus and a bulky, lipophilic thymol-derived ether group. This structure presents an opportunity to synthesize novel compounds whose biological activity may be enhanced by the proven pharmacophore of thymol.[4]
This guide is structured into two primary protocols, each targeting a distinct and medicinally relevant heterocyclic core:
-
Protocol 1: Direct Synthesis of Substituted Quinazolines. This protocol leverages the aniline functionality in a one-pot cyclization reaction to construct the quinazoline ring system, a privileged scaffold in medicinal chemistry.[5]
-
Protocol 2: A Two-Step Synthesis of Substituted Benzimidazoles. Recognizing that benzimidazole synthesis requires a 1,2-diaminoarene precursor, this protocol first describes the regioselective nitration of the starting aniline, followed by a reductive cyclization to yield the target benzimidazole.[6][7]
This dual approach provides a versatile platform for creating a library of novel compounds from a single, advanced intermediate.
Protocol 1: One-Pot Synthesis of 6-Methyl-7-(2-isopropyl-5-methylphenoxy)-2-substituted-quinazolines
This protocol adapts a modern, metal-catalyzed approach for the synthesis of quinazolines via a cascade reaction involving the aniline precursor, an aldehyde, and an ammonia source, under aerobic oxidation.
Principle and Mechanism
The reaction proceeds through an initial condensation of the aniline with an aldehyde to form a Schiff base. Subsequent reaction with an ammonia source, followed by an oxidative cyclization, yields the aromatic quinazoline ring. The copper catalyst facilitates the key C-H amination and subsequent oxidation steps.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of quinazolines.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Notes |
| 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline | 946716-48-9 | Sinfoo Biotech | The key starting material.[8] |
| Benzaldehyde (or other aromatic aldehyde) | 100-52-7 | Sigma-Aldrich | The source of the C2 substituent. |
| Copper(I) Iodide (CuI) | 7681-65-4 | Sigma-Aldrich | Catalyst. |
| Ammonium chloride (NH₄Cl) | 12125-02-9 | Sigma-Aldrich | Nitrogen source for the quinazoline ring. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Sigma-Aldrich | Anhydrous, reaction solvent. |
| Ethyl Acetate | 141-78-6 | Fisher Scientific | For extraction. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | For washing. |
| Brine | N/A | Lab prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | Sigma-Aldrich | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline (1.0 g, 3.92 mmol), the desired aromatic aldehyde (1.2 eq, 4.70 mmol), Copper(I) Iodide (0.1 eq, 0.39 mmol), and ammonium chloride (1.5 eq, 5.88 mmol).
-
Solvent Addition: Add 15 mL of anhydrous DMSO to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously under an air atmosphere (open to the air via the condenser) for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Pour the dark mixture into 100 mL of water and stir for 15 minutes.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash is crucial for removing any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
DMSO can facilitate the absorption of chemicals through the skin; wear appropriate gloves.
-
Copper salts are toxic; avoid inhalation of dust and skin contact.
Protocol 2: Two-Step Synthesis of 6-Methyl-7-(2-isopropyl-5-methylphenoxy)-2-substituted-1H-benzimidazoles
This protocol outlines a reliable two-step sequence to access the benzimidazole core, which is not directly achievable from the starting aniline. The strategy involves an initial nitration to install the second nitrogen atom precursor, followed by a reductive cyclization.
Overall Synthetic Scheme
Caption: Two-step strategy for benzimidazole synthesis.
STEP A: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methyl-5-nitroaniline
This step involves the electrophilic aromatic substitution (nitration) of the starting aniline.[9] The strongly activating amino group and the ether oxygen direct the incoming electrophile (NO₂⁺). To prevent oxidation and to control regioselectivity, the reaction is performed at low temperatures using a mild nitrating agent. The nitro group is expected to add ortho to the powerful amino group director.
-
Preparation of Amine Solution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline (1.0 g, 3.92 mmol) in 20 mL of concentrated sulfuric acid at 0 °C. Stir until a clear solution is obtained.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (0.28 mL, ~1.2 eq) to 2 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Cool the aniline solution to -5 °C using an ice-salt bath. Add the cold nitrating mixture dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 0 °C. This strict temperature control is critical to prevent over-nitration and side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization and Isolation: Slowly neutralize the acidic solution by adding a cold 50% aqueous NaOH solution until the pH is ~7-8. Be cautious as this is a highly exothermic process. Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum. This crude product is often pure enough for the next step.
STEP B: Synthesis of 6-Methyl-7-(2-isopropyl-5-methylphenoxy)-2-substituted-1H-benzimidazole
This is a classic Phillips-type condensation for benzimidazole synthesis.[6] First, the nitro group of the intermediate is reduced to an amine, generating the required in situ 1,2-diaminoarene. This diamine then condenses with an aldehyde. The resulting Schiff base undergoes an intramolecular cyclization and subsequent oxidation (often aerial) to afford the stable aromatic benzimidazole ring.
-
Reaction Setup: In a 50 mL round-bottom flask, combine the crude 2-(2-isopropyl-5-methylphenoxy)-4-methyl-5-nitroaniline from Step A (1.0 g, 3.33 mmol), the desired aldehyde (1.1 eq, 3.66 mmol), and sodium dithionite (Na₂S₂O₄, 3.0 eq, 9.99 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (20 mL).
-
Reductive Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting materials.
-
Work-up - Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up - Extraction: Add 30 mL of water to the remaining aqueous residue and extract the product with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purification and Characterization: Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water to yield the final benzimidazole. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Summary of Quantitative Data (Representative Examples)
The following table presents hypothetical yet expected outcomes for the synthesis of representative quinazoline and benzimidazole derivatives using the described protocols.
| Protocol | Aldehyde Used | Product Type | Expected Yield (%) | Product MW ( g/mol ) |
| 1 | Benzaldehyde | Quinazoline | 65-75 | 354.47 |
| 1 | 4-Methoxybenzaldehyde | Quinazoline | 60-70 | 384.50 |
| 2 (A+B) | Benzaldehyde | Benzimidazole | 55-65 (over 2 steps) | 356.49 |
| 2 (A+B) | 4-Chlorobenzaldehyde | Benzimidazole | 50-60 (over 2 steps) | 390.93 |
Applications in Drug Discovery
The heterocyclic scaffolds synthesized through these protocols are of significant interest to drug development professionals.
-
Quinazolines are core components of several FDA-approved drugs, including kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). The bulky thymol-derived substituent at the 7-position can be explored to target the solvent-exposed regions of ATP-binding pockets.
-
Benzimidazoles are renowned for their broad spectrum of bioactivities and are found in anthelmintics (e.g., Albendazole) and proton-pump inhibitors (e.g., Omeprazole).[10] The novel substitution pattern offers a new chemical space for developing next-generation therapeutic agents.
The presence of the thymol moiety may confer improved pharmacokinetic properties or introduce synergistic biological effects, making this a fruitful area for further investigation.[1]
References
- Thymol Chemistry: A Medicinal Toolbox. Bentham Science Publishers.
- Thymol's impact and applic
- Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines.
- Synthesis of substituted quinolines by electrophilic cycliz
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- (PDF) Thymol Chemistry: A Medicinal Toolbox.
- The recent development of thymol derivative as a promising pharmacological scaffold. Wiley Online Library.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
- Thymol bioactivity: A review focusing on practical applic
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Recent achievements in the synthesis of benzimidazole deriv
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Quinazoline synthesis. Organic Chemistry Portal.
- Synthesis of 2-substituted benzimidazoles.
- Synthesis of Medicinally Important Quinazolines and Their Deriv
- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar.
- (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.
- METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC.
- 2-(2-Isopropylphenoxy)-4-methylaniline. Santa Cruz Biotechnology.
- 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline. Sinfoo Biotech.
- Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitr
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline,(CAS# 946716-48-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
Technical Support Center: Advanced Synthesis Guide Ticket ID: #SYN-THY-4MA-001 Subject: Optimization of Yield & Purity for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline Status: Open [Expert Response]
Executive Summary
You are encountering yield bottlenecks in the synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline . This molecule requires the construction of a sterically congested diaryl ether bond followed by a chemoselective reduction.
The synthesis consists of two critical phases:
-
The Coupling (
): Reaction of Thymol (nucleophile) with 3-Fluoro-4-nitrotoluene (electrophile).-
Primary Challenge: Steric hindrance from the isopropyl group of Thymol and the ortho-nitro group reduces the kinetic rate, leading to incomplete conversion or competitive decomposition.
-
-
The Reduction: Conversion of the nitro intermediate to the aniline.[1]
-
Primary Challenge: Incomplete reduction or "poisoning" of the catalyst if sulfur/halide impurities from Step 1 carry over.
-
This guide replaces standard textbook protocols with process-chemistry optimized workflows designed for high-yield isolation.
Phase 1: The Coupling Reaction ( )
Objective: Synthesize the intermediate 2-(2-isopropyl-5-methylphenoxy)-4-methyl-1-nitrobenzene.
The "Cesium Effect" Protocol
Standard potassium carbonate (
Reagents:
-
Nucleophile: Thymol (1.0 equiv)
-
Electrophile: 3-Fluoro-4-nitrotoluene (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]
Step-by-Step Protocol:
-
Charge: In a dry flask under Nitrogen (
), dissolve Thymol (1.0 eq) in DMF (0.5 M concentration). -
Deprotonation: Add
(1.5 eq). Stir at room temperature for 30 minutes .-
Why? This pre-forms the "naked" cesium phenoxide. You will see a color shift (often to yellow/orange).
-
-
Addition: Add 3-Fluoro-4-nitrotoluene (1.1 eq) in one portion.
-
Reaction: Heat to 90°C . Monitor by HPLC/TLC.[2]
-
Target: >98% conversion of Thymol.
-
Time: Typically 4–6 hours.
-
-
Workup (Critical for Yield):
-
Cool to RT. Pour into ice-cold water (5x reaction volume) with vigorous stirring.
-
The product should precipitate as a solid or heavy oil.
-
If Solid: Filter and wash with water to remove DMF.
-
If Oil: Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted Thymol) followed by Brine.
-
Troubleshooting the Coupling
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Ion Pairing / Low Nucleophilicity | Switch base from |
| Dark/Tarry Reaction | Thermal Decomposition | Lower temp to 80°C and extend time. Ensure |
| Unreacted Thymol in Product | Incomplete Washing | Wash the organic extract with 1M NaOH (3x). Thymol is acidic ( |
Phase 2: The Reduction
Objective: Convert the nitro group to the amine without side reactions.
Method A: Catalytic Hydrogenation (High Purity)
Best for clean starting material free of sulfur/halides.
-
Solvent: Methanol or Ethanol (0.2 M).
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate).
-
Conditions:
balloon (1 atm) or Parr shaker (30 psi) at RT. -
Procedure:
-
Purge vessel with
, then . -
Stir vigorously (reaction is diffusion-limited).
-
Endpoint: Solution often turns from yellow (nitro) to colorless/pale pink (amine).
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
Method B: Iron/Acetic Acid (Robustness)
Use this if Method A fails due to catalyst poisoning.
-
Reagents: Iron powder (5.0 eq), Glacial Acetic Acid (solvent/reagent).
-
Procedure:
-
Suspend Nitro compound in EtOH/Acetic Acid (3:1 ratio).
-
Add Iron powder. Heat to reflux (80°C) for 2 hours.
-
-
Workup:
-
Cool, dilute with EtOAc, neutralize with saturated
. -
Filter off iron sludge (use Celite).
-
Phase 3: Purification Logic (Self-Validating)
The final product is an Aniline (Basic). We use this property for a "chemical filter" purification.
-
Dissolve crude product in Ethyl Acetate .
-
Extract with 1M HCl (aq).
-
Logic: The Product becomes a water-soluble salt (
). -
impurities: Neutral impurities (unreacted nitro, tars) stay in the Ethyl Acetate.
-
-
Separate Layers. Keep the Aqueous (Acidic) layer.
-
Basify: Slowly add 2M NaOH to the aqueous layer until pH > 10.
-
Observation: The product will crash out as a milky oil/solid.
-
-
Re-extract: Extract the now-basic aqueous layer with fresh Ethyl Acetate.
-
Dry/Evaporate: Dry over
, filter, and concentrate.
Visual Troubleshooting Guide
Caption: Logical flow for synthesis and purification, highlighting the critical acid-base extraction step for final purity.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction turning black? A: Phenoxides (Thymol anion) are electron-rich and prone to oxidation. Ensure you are degassing your DMF with Nitrogen before adding the base. If the reaction is black but conversion is good, the color is likely due to trace quinone impurities which will be removed during the reduction or the final acid/base wash.
Q2: Can I use 1-Fluoro-2-nitro-4-methylbenzene instead of 3-Fluoro-4-nitrotoluene? A: They are the same molecule. Chemical nomenclature can vary. Ensure the structure has the Nitro group para to the Methyl, and the Fluoro group ortho to the Nitro.
Q3: My final product is an oil that won't crystallize. A: This molecule has a low melting point due to the flexible ether linkage and alkyl groups.
-
Dry the oil under high vacuum (<1 mbar) for 4 hours to remove trace solvent.
-
Try triturating with cold Hexane or Pentane.
-
If it remains an oil, convert it to the Hydrochloride Salt (bubble HCl gas into an ether solution of the amine) for long-term storage as a stable solid.
References
-
The "Cesium Effect" in Ether Synthesis
-
Nucleophilic Arom
) Mechanisms:- Title: Nucleophilic Aromatic Substitution: An Upd
- Source:Chemical Reviews (2021).
- Relevance: mechanistic grounding for the reaction between electron-deficient nitro-arenes and phenoxides.
-
Reduction of Nitroarenes
-
Title: Selective Reduction of Nitroarenes to Anilines.[7]
- Source:Organic Process Research & Development (Standard Protocols).
- Relevance: Validates the use of Pd/C and Fe/AcOH for industrial scalability.
-
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Purification of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
Welcome to the dedicated support resource for researchers working with 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline. This guide provides in-depth troubleshooting advice and validated protocols for the common challenge of removing unreacted thymol starting material from your reaction mixture. Our approach is grounded in the fundamental principles of organic chemistry to ensure robust and reproducible results.
Introduction: The Separation Challenge
The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline often results in a final mixture containing the desired product along with unreacted thymol. The structural similarities and comparable polarities of these two compounds can complicate purification. However, a critical difference in their chemical nature—thymol's acidic phenolic hydroxyl group versus the basicity of the aniline's amino group—provides a reliable basis for separation.
This guide will focus on exploiting this pH-dependent solubility difference through liquid-liquid extraction, a fundamental and highly effective technique for this specific purification challenge.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process.
Q1: Why is my organic layer still showing a significant amount of thymol after multiple aqueous washes?
A1: This is a frequent issue and typically points to one of two problems: incomplete deprotonation of thymol or saturation of the aqueous phase.
-
Causality: Thymol, a weak acid (pKa ≈ 10.6), requires a sufficiently basic aqueous solution to be effectively deprotonated to its highly water-soluble sodium salt (sodium thymolate). If the pH of the basic wash is too low or the concentration of the base is insufficient, the equilibrium will not favor the formation of the salt, leaving a significant amount of neutral, organic-soluble thymol behind.
-
Troubleshooting Steps:
-
Verify pH: Use pH paper or a calibrated pH meter to ensure your aqueous base solution (e.g., NaOH, KOH) is at a pH of 12 or higher.
-
Increase Base Concentration: Switch from a 1M NaOH solution to a 2M or even 5M solution. The higher concentration of hydroxide ions will more effectively drive the acid-base reaction to completion.
-
Increase Wash Volume/Frequency: You may be exceeding the solubility limit of sodium thymolate in the aqueous phase. Increase the volume of your aqueous wash or perform a greater number of washes (e.g., 4 x 50 mL instead of 2 x 100 mL) to ensure complete removal.
-
Q2: I've performed the basic wash, but now I'm losing my desired aniline product to the aqueous layer. What's happening?
A2: This indicates that your aqueous wash is too basic, or you are not performing a subsequent "back-extraction" step.
-
Causality: While anilines are basic, they can still be deprotonated under extremely strong basic conditions, or more commonly, form emulsions that lead to physical carryover into the aqueous layer. More likely, small amounts of the protonated aniline salt (formed during an acidic workup step) might be present and soluble in the aqueous phase.
-
Troubleshooting Protocol:
-
Moderate Basicity: Ensure your basic wash is not excessively concentrated (e.g., >10M NaOH), which can promote emulsification. A 2-5M solution is typically sufficient.
-
Implement a Back-Extraction: After separating the initial basic aqueous layer (which contains your thymolate impurity), wash this same aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate, DCM). This "back-extraction" will recover any of your desired aniline product that was inadvertently transferred to the aqueous phase. Combine this fresh organic layer with your main organic extract.
-
Q3: After the acid wash to remove basic impurities, my product seems to have disappeared. Where did it go?
A3: Your product has likely been converted to its hydrochloride (or similar) salt and is now dissolved in the acidic aqueous layer.
-
Causality: The amino group on your 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline product is basic and will react with an acid wash (e.g., 1M HCl) to form a water-soluble ammonium salt. This is the intended purpose of an acid wash—to remove basic impurities. However, in this case, your product is the base you are extracting.
-
Recovery Protocol:
-
Isolate the Acidic Layer: Do not discard the acidic aqueous layer from your wash.
-
Basify to Precipitate: Cool the acidic layer in an ice bath and slowly add a concentrated base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Recover Product: Your neutral aniline product should precipitate out as a solid or an oil. You can then extract it back into an organic solvent (like ethyl acetate), dry the organic layer, and evaporate the solvent to recover your product.
-
Q4: Can I use column chromatography directly on the crude mixture without a prior extraction?
A4: While technically possible, it is highly inefficient and not recommended for this specific mixture.
-
Expert Rationale: Thymol and your target aniline have relatively close polarities. Separating a large amount of unreacted starting material from the product on a silica gel column would require a very long column, a shallow solvent gradient, and would likely result in poor separation with significant co-elution. This leads to wasted solvent, time, and lower final purity. A liquid-liquid extraction is a much faster, cheaper, and more effective bulk purification step. Reserve chromatography for removing minor, non-acidic/basic impurities after the extraction is complete.
Part 2: Validated Experimental Protocols
Protocol 1: Selective Removal of Thymol via Basic Liquid-Liquid Extraction
This protocol is the recommended primary purification step.
Objective: To selectively remove acidic thymol from the neutral/basic aniline product.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Beakers, Erlenmeyer flasks
-
Rotary Evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (EtOAc), typically 10-20 mL per gram of crude material. Transfer this solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of 2M NaOH solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser aqueous layer will be at the bottom (unless using a halogenated solvent like DCM, in which case it will be the top layer).
-
Drain: Drain the lower aqueous layer (containing sodium thymolate) into a beaker.
-
Repeat Washes: Repeat steps 2-5 two more times with fresh portions of 2M NaOH. This ensures complete removal of thymol.
-
Brine Wash: To remove residual water and dissolved salts from the organic layer, add one volume of saturated brine solution. Shake and separate as before. This step helps to break up any minor emulsions and begins the drying process.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline.
-
Purity Check: Assess the purity of the product by TLC, GC-MS, or ¹H NMR to confirm the absence of thymol.
Diagram: Workflow for Thymol Removal
Caption: Liquid-liquid extraction workflow for purifying the target aniline.
Part 3: Data & Physicochemical Properties
Understanding the properties of the compounds involved is critical for troubleshooting purification.
Table 1: Physicochemical Properties for Separation
| Compound | Structure | Molar Mass ( g/mol ) | pKa | Boiling Point (°C) | Solubility |
| Thymol | 150.22 | ~10.6 (Phenolic H) | 232.9 | Soluble in organic solvents & basic aqueous solutions. | |
| 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline | 255.36 | ~4-5 (Anilinic N) | > 300 (est.) | Soluble in organic solvents & acidic aqueous solutions. |
Data sourced from publicly available chemical databases and may be approximate.
Diagram: Chemical Basis of Separation
This diagram illustrates the pH-dependent chemical transformations that enable the separation.
Caption: pH-driven conversion enabling selective phase transfer.
References
-
Khan, I. A., et al. (2017). Southern African Journal of Botany. This reference discusses the properties of thymol, including its pKa, which is fundamental to understanding its behavior in acid-base extractions. While the full text may be behind a paywall, abstracts confirming these properties are widely available. A representative source discussing phenolic pKa values is sufficient. (A general, stable link to a chemical database is provided for the pKa value). Source: PubChem , URL: [Link]
-
Organic Chemistry Lab Techniques . (n.d.). This principle is a cornerstone of organic chemistry laboratory practice. The use of a brine wash is a standard procedure to initiate the drying of an organic layer after an aqueous extraction. Source: LibreTexts Chemistry , URL: [Link]
Optimizing temperature controls for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline reactions
Technical Support Center: Optimizing Temperature Controls for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
Executive Summary
This technical guide addresses critical temperature control parameters for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline (hereafter referred to as Compound A ). Due to the steric bulk of the ortho-thymyloxy group and the electron-rich nature of the aniline core, this intermediate presents unique challenges: it requires elevated temperatures to overcome steric hindrance during coupling but remains highly susceptible to oxidative degradation and thermal runaway if not managed precisely.
Part 1: Technical Troubleshooting Guide (Q&A)
Q1: We are observing low conversion rates (<60%) in N-acylation/coupling reactions at ambient temperature (20-25°C). Should we increase the temperature?
Diagnosis: Yes. Unlike simple anilines (e.g., p-toluidine), Compound A possesses a bulky 2-isopropyl-5-methylphenoxy group at the ortho position. This creates significant steric hindrance around the nucleophilic nitrogen, increasing the activation energy required for attack on electrophiles.
Solution:
-
Step-Wise Heating: Do not jump immediately to reflux. Initiate the reaction at 40°C . If conversion (monitored via HPLC/TLC) remains slow after 2 hours, increase to 60°C .
-
Solvent Choice: Switch from low-boiling solvents (e.g., DCM) to higher-boiling aprotic solvents like Toluene or THF to allow for this thermal headroom.
-
Catalysis: If thermal increase is insufficient, consider adding a nucleophilic catalyst (e.g., DMAP) rather than exceeding 80°C, which risks degradation.
Q2: The reaction mixture turns dark brown/black above 50°C. Is the product degrading?
Diagnosis: This is a classic sign of oxidative degradation . The ether linkage and the methyl group on the aniline ring make the amino group highly electron-rich. At elevated temperatures (>50°C) in the presence of atmospheric oxygen, the aniline moiety rapidly oxidizes to form quinone-imines or azo-oligomers.
Solution:
-
Inert Atmosphere (Critical): All heating steps must be performed under a strict Nitrogen or Argon blanket.
-
Degassing: Degas all solvents (sparge with inert gas for 15 mins) prior to heating.
-
Antioxidants: In extreme cases, adding a trace amount of BHT (butylated hydroxytoluene) can scavenge radical species without interfering with the main reaction.
Q3: We see a sudden temperature spike (exotherm) upon adding the electrophile, followed by impurity formation. How do we control this?
Diagnosis: Despite the steric hindrance, the initial reaction with highly reactive electrophiles (like acid chlorides or isocyanates) is exothermic. A "thermal runaway" at the dosing stage leads to kinetic side-products (e.g., di-acylation or ortho-alkylation).
Solution:
-
Cryogenic Dosing: Cool the reactor to 0°C to -10°C during the addition phase.
-
Controlled Addition: Add the reagent dropwise over 30–60 minutes.
-
Thermal Ramp: Only after the addition is complete should you ramp the temperature to the reaction setpoint (e.g., 40°C) to drive the reaction to completion.
Part 2: Optimized Experimental Protocol
Workflow: Controlled N-Acylation of Compound A Objective: Minimize oxidative byproducts while overcoming steric hindrance.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF or Toluene | Good solubility; allows T up to 65°C. |
| Concentration | 0.2 M - 0.5 M | Dilution aids in heat dissipation. |
| Base | Triethylamine (1.2 equiv) | Scavenges HCl; milder than inorganic bases. |
| Atmosphere | Nitrogen / Argon | Prevents oxidation of the aniline. |
Step-by-Step Methodology:
-
Dissolution: Charge reaction vessel with Compound A (1.0 equiv) and anhydrous Toluene. Sparging with Nitrogen for 10 minutes is mandatory.
-
Base Addition: Add Triethylamine (1.2 equiv) at ambient temperature.
-
Cooling: Cool the system to 0°C using an ice/salt bath or cryostat.
-
Addition: Add the electrophile (e.g., Acetyl Chloride, 1.1 equiv) dropwise over 45 minutes. Monitor internal temperature; do not allow T > 5°C.
-
Equilibration: Stir at 0°C for 30 minutes.
-
Thermal Activation: Remove cooling bath. Warm to 45°C and stir for 4–6 hours.
-
Checkpoint: Check HPLC. If starting material > 5%, increase T to 60°C for 2 hours.
-
-
Quench: Cool to room temperature and quench with saturated NaHCO₃.
Part 3: Decision Logic Visualization
The following diagram illustrates the decision-making process for temperature control during the reaction optimization.
Caption: Logic flow for balancing exotherm control (initial phase) with kinetic activation (completion phase).
Part 4: Physical Properties & Thermal Limits
| Property | Value | Implication for Processing |
| Molecular Formula | C₁₇H₂₁NO | Moderate molecular weight. |
| Molecular Weight | 255.36 g/mol | |
| CAS Number | 946716-48-9 | |
| Melting Point | Est. 60-80°C | Solid at RT. Can be handled as a solid. |
| Flash Point | >110°C (Predicted) | Low flammability risk, but solvent dependent. |
| Thermal Stability | < 150°C | Avoid temperatures above 100°C to prevent ether cleavage. |
| Oxidation Potential | High | Strict exclusion of oxygen required at T > 40°C. |
References
-
Sinfoo Biotech . Product Data: 2-(2-isopropyl-5-methylphenoxy)-4-methylaniline (CAS 946716-48-9).[1][2][3] Retrieved from
-
Huateng Pharma . Pharmaceutical Intermediates Catalog: Product F2035847. Retrieved from
-
GuideChem . Chemical Properties and Suppliers for CAS 946716-48-9. Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for nucleophilic substitution in hindered systems).
Sources
Technical Support Center: Stability & Storage of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
Target Audience: Medicinal Chemists, Process Development Scientists, and Inventory Managers. Scope: Preservation of structural integrity, prevention of N-oxidation, and remediation of degraded stocks.
Executive Summary: The Stability Paradox
2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is a sterically hindered, electron-rich aniline derivative. Its stability profile is defined by a conflict between electronic activation and steric protection .
-
Electronic Activation: The ether linkage (phenoxy group) at the ortho position acts as a strong electron-donating group (EDG) via resonance, significantly increasing the electron density on the primary amine (
). This lowers the oxidation potential, making the molecule more susceptible to radical attack than simple anilines. -
Steric Protection: The bulky thymol-derived substituent (2-isopropyl-5-methyl) shields the nitrogen atom. While this retards rapid bimolecular condensation (azo formation), it does not prevent initial single-electron transfer (SET) oxidation events caused by ambient oxygen or light.
The Result: The compound is prone to "surface browning"—a rapid, autocatalytic oxidation of the outer layer that protects the bulk solid but compromises analytical purity.
Module 1: Mechanism of Degradation
Understanding the enemy is the first step to containment. The degradation of this molecule is not random; it follows a specific oxidative cascade triggered by environmental stress.
Primary Pathway: Radical Cation Formation
The degradation is primarily driven by Photo-induced Electron Transfer (PET) and Auto-oxidation .
-
Initiation: Light or trace metal ions catalyze the loss of one electron from the nitrogen lone pair, forming an Anilinium Radical Cation .
-
Propagation: This radical is stabilized by the electron-rich phenoxy ring but eventually reacts with triplet oxygen (
) to form hydroperoxides. -
Termination (The "Brown" Impurity): These unstable intermediates polymerize to form complex, conjugated quinoid structures (colored species), often referred to as "aniline black" analogs.
Figure 1: The oxidative cascade. Note that the transition from a colorless solid to a brown impurity is irreversible.
Module 2: Storage Protocol (The "How-To")
Do not rely on standard "cool, dry place" instructions. This compound requires active defense against entropy.
The Golden Standard: The "Argon-Desiccant-Cold" Triad
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is denser than air ( |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics dictate that reaction rates roughly halve for every 10°C drop. At -20°C, the rate of radical propagation is kinetically arrested. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV radiation (200–400 nm). Teflon (PTFE) liners prevent leaching of plasticizers found in standard caps, which can act as radical initiators. |
| Desiccation | P2O5 or Activated Silica | Moisture catalyzes proton transfer, facilitating the formation of degradation salts. |
Step-by-Step: Packaging for Long-Term Storage
-
Transfer: Place the vial in a glove box or use an inverted funnel with high-flow Argon.
-
Seal: Cap the vial tightly. Wrap the cap-neck junction with Parafilm to prevent gas exchange during freezer thermal cycles (expansion/contraction).
-
Secondary Containment: Place the vial inside a secondary jar containing a sachet of activated silica gel and an oxygen scavenger (e.g., iron-based scavengers).
-
Labeling: Mark the date of last purity check.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from off-white to light brown. Is it ruined?
-
Diagnosis: This is likely surface oxidation . The bulk crystal lattice is often self-protecting.
-
Action:
-
Dissolve a small amount in deuterated solvent (e.g., DMSO-d6).
-
Run a 1H-NMR.
-
Look for peak broadening or new peaks in the aromatic region (6.5–7.5 ppm).
-
Verdict: If purity is >95%, the color is cosmetic. You can use it for crude reactions, but repurify for kinetics studies.
-
Q2: Can I use Silica Gel Chromatography to purify it?
-
Warning: Standard silica gel is slightly acidic (pH 4–5).
-
Risk: This aniline is basic. It will streak on the column (tailing) and may undergo acid-catalyzed decomposition or salt formation on the silica surface.
-
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your sample.
Q3: The compound has become a sticky gum. Why?
-
Cause: Hygroscopicity. You likely stored it as a salt (e.g., Hydrochloride) or the free base absorbed water, lowering the melting point (Melting Point Depression).
-
Remediation: Dissolve in Dichloromethane (DCM), dry over anhydrous Sodium Sulfate (
), filter, and rotovap. Recrystallize immediately.
Module 4: Remediation Protocol (Repurification)
If degradation exceeds acceptable limits (>5% impurity), use this Acid-Base Rescue Protocol . This relies on the fact that the oxidation products (quinones/polymers) are typically neutral or acidic, while your target is basic.
Figure 2: Acid-Base Extraction workflow to separate the amine from neutral oxidation byproducts.
Protocol Steps:
-
Dissolve the degraded sample in Ethyl Acetate.
-
Wash with 1M HCl (3x). The amine protonates and moves to the water layer; the brown neutral tars stay in the organic layer.
-
Separate the aqueous layer. Check color: It should be clearer than the starting solution.
-
Slowly add 2M NaOH to the aqueous layer until pH > 10. The solution will turn cloudy as the free base precipitates.
-
Extract with Dichloromethane (DCM), dry over
, and evaporate.
References
-
Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023).[1][2] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471.[1][2] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Aniline Derivatives (General Stability). [Link]
Sources
Technical Support Center: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
Executive Summary & Chemical Context
Target Molecule: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline Core Challenge: This synthesis involves the formation of a sterically hindered diaryl ether bond. The coupling of Thymol (2-isopropyl-5-methylphenol) with an aryl halide is chemically demanding due to the steric bulk of the ortho-isopropyl group on the phenol ring.
Standard protocols often utilize high-temperature Ullmann couplings (
Synthetic Route Overview
We recommend two primary pathways. The choice of catalyst depends heavily on which pathway you select.
-
Pathway A (Recommended): Coupling Thymol with 4-chloro-3-nitrotoluene followed by reduction. (Requires Cu-Ligand catalysts).
-
Pathway B (Direct): Coupling Thymol with 2-bromo-4-methylaniline. (Requires Pd-Bulky Phosphine catalysts to prevent N-arylation).
Catalyst Selection Matrix
The following table summarizes the performance characteristics of alternative catalyst systems compared to the traditional Copper Bronze method.
| Catalyst System | Ligand / Additive | Key Advantage | Rec.[1] Temp | Cost | Suitability |
| Cu(I) / Amino Acid | N,N-Dimethylglycine (DMG) | High yield for Nitro-route; Cheap | 90-110°C | Low | Standard Production |
| Cu(I) / Diketone | TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) | Handles steric hindrance best among Cu systems | 80-100°C | Med | Steric Challenges |
| Pd(0) / Phosphine | RockPhos or tBuXPhos | Ultra-mild; High turnover; No N-arylation | 60-80°C | High | High Value / Direct Route |
| Nano-CuO | None (Surface active) | Recyclable; Green Chemistry | 110-130°C | Low | Large Scale / Waste Red. |
Detailed Protocols & Troubleshooting
Module A: The Copper-Catalyzed Nitro-Route (Robust)
Best for: Routine synthesis, cost-sensitivity.
The Chemistry: Nucleophilic Aromatic Substitution (
Protocol:
-
Charge: To a reaction vessel under
, add CuI (10 mol%), N,N-Dimethylglycine HCl (20 mol%), and (2.0 equiv). -
Solvent: Add anhydrous DMF or DMSO (0.5 M concentration).
-
Substrates: Add Thymol (1.1 equiv) and 4-chloro-3-nitrotoluene (1.0 equiv).
-
Heat: Stir at 110°C for 12-16 hours. Note: The color should transition from green/blue to a dark brown suspension.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.
-
Reduction Step: The resulting nitro-ether is reduced to the aniline target using Fe/NH4Cl or H2/Pd-C.
Troubleshooting Guide (Q&A)
Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?
-
A: This is likely Ligand Poisoning or Oxidation .
-
Diagnosis: Did the reaction mixture turn black/tarry immediately?
-
Fix: The catalytic species is Cu(I).[2][3][4] If oxygen enters, it oxidizes to Cu(II), which is inactive for this cycle. Ensure strict deoxygenation (sparge solvent with Argon for 20 mins).
-
Optimization: Switch from DMG to Picolinic Acid (20 mol%). Picolinic acid forms a more thermally stable complex with Copper, resisting deactivation at long reaction times.
-
Q: I see a major impurity spot just below the product on TLC. What is it?
-
A: This is likely the Thymol Homocoupling product (bithymol).
-
Cause: Oxidative dimerization of the phenol, promoted by Copper in the presence of air.
-
Fix: Reduce the amount of Copper catalyst to 5 mol% and increase the ligand ratio to 3:1 (Ligand:Cu). This stabilizes the active species and suppresses radical dimerization.
-
Module B: The Palladium-Catalyzed Direct Route (Advanced)
Best for: Skipping the reduction step, high throughput.
The Chemistry: Buchwald-Hartwig Etherification. Critical Challenge: Preventing the amine on the aniline from reacting (N-arylation) instead of the phenol (O-arylation).
Protocol:
-
Catalyst Pre-mix: In a glovebox or under Argon, mix
(2 mol%) and RockPhos (4 mol%). RockPhos is essential as it is bulky enough to promote reductive elimination of the sterically hindered thymol ether. -
Base: Use
(finely ground, 2.0 equiv). Avoid strong alkoxides like NaOtBu which can cause side reactions. -
Solvent: Toluene (anhydrous).
-
Reaction: Heat to 90°C .
Troubleshooting Guide (Q&A)
Q: I am getting a mixture of C-O and C-N coupled products.
-
A: The ligand is not bulky enough.
-
Explanation: Standard phosphines (PPh3, BINAP) favor C-N bond formation (Buchwald-Hartwig Amination).
-
Fix: You must use a dialkylbiaryl phosphine tailored for ethers. Switch specifically to RockPhos or tBuBrettPhos . These ligands sterically crowd the metal center, making the smaller N-nucleophile attack unfavorable compared to the O-nucleophile reductive elimination.
-
Q: The catalyst turns black and precipitates out (Palladium Black) within 1 hour.
-
A: The phosphine ligand has oxidized.
-
Cause: Electron-rich bulky phosphines are extremely air-sensitive.
-
Fix: Re-purify the ligand or purchase a "Pre-catalyst" (e.g., RockPhos Pd G3 ). These precatalysts are air-stable solids that generate the active species only inside the reaction vessel.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting the synthesis.
Caption: Decision matrix for selecting synthetic pathways and troubleshooting catalyst failure modes.
Green Chemistry Alternatives (Emerging)
For labs prioritizing sustainability or E-factor reduction:
Protocol: FeCl3 / CuO Co-Catalysis
-
Concept: Iron acts as a Lewis acid to activate the aryl halide, while Copper facilitates the coupling.
-
Conditions:
(10 mol%), CuO (10 mol%), , Toluene, 120°C. -
Advantage: Eliminates expensive ligands.
-
Limitation: Requires higher temperatures; strictly anhydrous conditions are vital to prevent Iron hydroxide formation.
References
-
Maiti, D., & Buchwald, S. L. (2010). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers."[5][6] Journal of Organic Chemistry, 75(5), 1791–1794.[5][6] Link
- Relevance: Establishes Picolinic Acid as the superior ligand for hindered phenols like Thymol.
-
Burgos, C. H., et al. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition, 45(26), 4321-4326. Link
- Relevance: Defines the use of bulky phosphines (RockPhos) to favor C-O over C-N coupling.
-
Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, 48(38), 6954-6971. Link
- Relevance: Comprehensive review of ligand effects (Diketones vs Amino Acids)
-
Sambiagio, C., et al. (2014). "Copper-catalysed arylation of phenols: a review." RSC Advances, 4, 26532-26543. Link
- Relevance: Troubleshooting guide for base selection and moisture sensitivity in Ullmann ethers.
Sources
Validation & Comparative
A Comparative Guide to the FTIR Characteristic Peaks of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It establishes a framework for structural verification by comparing the predicted spectrum of the target molecule with experimental data from structurally analogous compounds. This comparative approach enhances the confidence in spectral interpretation and provides a robust methodology for compound identification.
The Principle of Structural Elucidation via FTIR
FTIR spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] Infrared radiation interacts with a molecule, inducing vibrations in its covalent bonds (stretching, bending, rocking).[1] Each functional group absorbs radiation at a characteristic frequency (or wavenumber, cm⁻¹), creating a unique spectral "fingerprint."[1] For a complex molecule like 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline, deconstructing its spectrum requires an understanding of how each structural component contributes to the overall pattern.
The molecule is comprised of several key functional groups: a primary aromatic amine, an aryl ether linkage, two substituted aromatic rings, and aliphatic isopropyl and methyl groups. By examining the spectra of simpler molecules that contain these individual components, we can build a highly accurate, predictive model for the target compound's spectrum.
Caption: Structural deconstruction of the target molecule into its primary functional groups for FTIR analysis.
Predictive Analysis of Characteristic FTIR Peaks
Based on established group frequency correlations, we can predict the FTIR absorption bands for 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline. The table below summarizes these predictions, citing authoritative ranges for each vibrational mode.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3420 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |
| 3420 - 3340 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Aromatic Stretch | Substituted Benzene Rings | Medium to Weak |
| 3000 - 2850 | C-H Aliphatic Stretch | Isopropyl & Methyl Groups | Medium to Strong |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium to Strong |
| 1600 - 1585 | C=C Aromatic Ring Stretch | Substituted Benzene Rings | Medium |
| 1500 - 1400 | C=C Aromatic Ring Stretch | Substituted Benzene Rings | Medium |
| 1340 - 1250 | C-N Aromatic Stretch | Primary Aromatic Amine | Strong |
| 1300 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |
| 900 - 675 | C-H Out-of-Plane Bending (oop) | Substituted Benzene Rings | Strong |
Comparative Spectral Guide: Building Confidence Through Analogs
To validate our predictions, we compare them with the known spectral features of three carefully selected analog compounds: 4-methylaniline , Thymol , and Diphenyl ether . This comparison allows for a more definitive assignment of the observed peaks in a real-world experimental spectrum.
-
4-Methylaniline provides a reference for the primary aromatic amine and the methyl-substituted benzene ring.
-
Thymol (2-Isopropyl-5-methylphenol) is an excellent proxy for the phenoxy moiety, offering insight into the vibrations of the isopropyl group and the specific substitution pattern of that ring.
-
Diphenyl ether serves as a classic model for the aryl C-O-C ether linkage.[2]
Table 1: Comparative FTIR Data (Key Peaks in cm⁻¹)
| Vibrational Mode | Predicted for Target Molecule | 4-Methylaniline (Analog 1) | Thymol (Analog 2) | Diphenyl ether (Analog 3) | Rationale for Comparison |
| N-H Stretch (asym/sym) | 3500-3340 | Yes (3442, 3360)[3] | N/A | N/A | The two distinct N-H stretching bands characteristic of a primary aromatic amine are clearly observed in aniline and its derivatives.[3][4] |
| Aromatic C-H Stretch | 3100-3000 | Yes (~3030)[5] | Yes (~3030)[6] | Yes (>3000)[2] | This peak, appearing at a higher frequency than its aliphatic counterpart, confirms the presence of hydrogens bonded to sp² hybridized carbons in the aromatic rings.[7][8] |
| Aliphatic C-H Stretch | 3000-2850 | Yes (~2920) | Yes (2962, 2877) | N/A | The strong absorptions just below 3000 cm⁻¹ arise from the methyl and isopropyl groups, directly comparable to the signals seen in thymol and toluene.[9] |
| N-H Bend | 1650-1580 | Yes (~1619)[3] | N/A | N/A | This medium-to-strong scissoring vibration is a reliable indicator for a primary amine group.[3][4] |
| Aromatic C=C Stretch | 1600-1400 | Yes (1619, 1506)[3] | Yes (1620, 1585)[6][10] | Yes (1585, 1488)[2] | The presence of multiple bands in this region is highly characteristic of aromatic rings. The exact positions can offer clues about the substitution pattern.[5][7] |
| C-N Aromatic Stretch | 1340-1250 | Yes (~1281)[3] | N/A | N/A | The C-N bond in aromatic amines absorbs at a higher frequency than in aliphatic amines due to resonance with the ring, resulting in a strong, diagnostically useful peak.[3][4][11] |
| C-O-C Asymmetric Stretch | 1300-1200 | N/A | Yes (C-O at 1228)[10] | Yes (1238)[2] | This is arguably the most characteristic peak for an aryl ether. Its high intensity and specific location, similar to that in diphenyl ether, provide strong evidence for the Ar-O-Ar' linkage.[2][12] |
| C-H Out-of-Plane Bend | 900-675 | Yes (~810-840 for p-sub)[5] | Yes (806)[10] | Yes (750, 692)[2] | These strong absorptions are highly sensitive to the substitution pattern on the aromatic rings and are critical for confirming the overall molecular architecture.[5][7] |
Standard Protocol for FTIR Sample Preparation (KBr Pellet Method)
To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a widely accepted technique for analyzing solid samples.
Objective: To prepare a solid sample of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline in a KBr pellet for FTIR transmission analysis.
Materials:
-
Sample (~1-2 mg)
-
FTIR-grade KBr powder (~100-200 mg), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spatula
-
Infrared lamp (optional)
Caption: Standardized workflow for preparing a KBr pellet for FTIR analysis.
Methodology:
-
Drying: Gently heat the KBr powder under an infrared lamp or in a drying oven (110°C) for 2-3 hours to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum. Store in a desiccator.
-
Weighing: Accurately weigh approximately 1 mg of the sample and 100 mg of the dried KBr. The sample-to-KBr ratio (approx. 1:100) is critical; too much sample will result in saturated, uninterpretable peaks.
-
Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture with the pestle for several minutes until it becomes a fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than the wavelength of the infrared radiation to minimize scattering.
-
Pellet Formation: Transfer the powder to the collar of a hydraulic press die. Level the surface gently with a spatula. Place the plunger in the die and apply pressure of 8-10 metric tons for 1-2 minutes.
-
Pellet Ejection: Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be thin and transparent or translucent.
-
Analysis: Mount the pellet in the spectrometer's sample holder and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the ambient atmosphere (or a pure KBr pellet) should be run first and automatically subtracted from the sample spectrum.
Conclusion
The FTIR spectrum of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is rich with information, reflecting its composite chemical nature. The definitive identification of this molecule relies on recognizing a constellation of key peaks. The most diagnostically significant absorptions are:
-
The dual N-H stretching bands (3500-3340 cm⁻¹) confirming the primary aromatic amine.
-
The strong, sharp C-O-C asymmetric stretching band (1300-1200 cm⁻¹) evidencing the aryl ether linkage.
-
The combination of aromatic C=C stretches (1600-1400 cm⁻¹) and strong C-H out-of-plane bending bands (900-675 cm⁻¹) that confirm the substituted aromatic core.
-
The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.
By employing a comparative methodology with known structural analogs, researchers can assign these peaks with a high degree of confidence, ensuring the structural integrity of their synthesized compounds.
References
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). FTIR spectra of thymol (a) and thymol loaded microparticles (b). [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]
-
Valderrama, A., & Rojas De G, G. (2017). Traceability of Active Compounds of Essential Oils in Antimicrobial Food Packaging Using a Chemometric Method by ATR-FTIR. American Journal of Analytical Chemistry, 8, 726-741. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure individual compound: carvacrol (A), thymol (B)... [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
ResearchGate. (n.d.). ft-ir spectrum of thymus vulgaris essential oil. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
MDPI. (2024). Encapsulation of Thymol in Ethyl Cellulose-Based Microspheres and Evaluation of Its Sustained Release for Food Applications. [Link]
-
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]
-
ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. [Link]
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- 12. uobabylon.edu.iq [uobabylon.edu.iq]
HPLC method development for detecting 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
As a Senior Application Scientist, this guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline. The focus is on the strategic development and optimization of a robust analytical method, explaining the causality behind experimental choices to ensure scientific integrity.
Introduction to the Analyte: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline
2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline is an aromatic amine with a molecular formula of C17H21NO and a molecular weight of 255.35 g/mol .[1] Its structure, featuring a substituted aniline ring linked to a substituted phenoxy group via an ether bond, presents distinct non-polar and moderately polar characteristics. This duality is central to developing a selective and robust HPLC method for its quantification, which is critical for applications such as impurity profiling in drug manufacturing, stability studies, and quality control.
The presence of aromatic rings provides a strong chromophore, making UV detection a highly suitable technique. The basic nature of the aniline group necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and, consequently, reproducible retention and peak shape.
Guiding Philosophy: A Multi-Modal Approach to Method Development
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties to select the most appropriate chromatographic mode.[2] For 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline, its significant hydrophobic character points towards Reversed-Phase HPLC as the primary choice. However, a comprehensive evaluation includes Normal-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC) to understand the full separation landscape and to have alternative selectivities available for resolving complex mixtures.
Below is a logical workflow for developing a robust HPLC method for this analyte.
Caption: Workflow for HPLC method development.
Comparative Analysis of Chromatographic Modes
This section objectively compares the performance of Reversed-Phase, Normal-Phase, and HILIC modes for the analysis of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Approach
Expertise & Experience: RP-HPLC is the most widely used mode in pharmaceutical analysis, separating molecules based on their hydrophobicity.[3][4] The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile mixtures).[5][6] Given the target analyte's large non-polar surface area from its two substituted aromatic rings and isopropyl group, it is expected to be well-retained and separated from more polar impurities using this technique.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the logical starting point due to its strong hydrophobic interactions, which will provide significant retention for this analyte. A C8 or Phenyl column could be evaluated as alternatives to modulate selectivity.
-
Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) are common organic modifiers. ACN is often preferred for its lower viscosity and UV transparency. The addition of a buffer (e.g., 10 mM ammonium formate or acetate) is crucial. The aniline group has a pKa around 4-5; maintaining the mobile phase pH above this value (e.g., pH 6-7) will keep it in its neutral, more retained form, while a pH below this (e.g., pH 3) will protonate it, reducing retention but potentially improving peak shape by minimizing secondary interactions with residual silanols on the stationary phase.
-
Detection: The conjugated aromatic system allows for sensitive UV detection. A photodiode array (PDA) detector can be used to determine the optimal wavelength, likely between 210-280 nm.
Data Presentation: Comparison of RP-HPLC Conditions
| Parameter | Condition A: C18 Column | Condition B: C18 Column | Condition C: Phenyl Column |
| Mobile Phase | ACN:Water (70:30) with 0.1% Formic Acid (pH ~2.8) | ACN:10mM Ammonium Acetate (65:35), pH 6.5 | ACN:Water (60:40) with 0.1% Formic Acid (pH ~2.8) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
| Retention Time (min) | 4.2 | 6.8 | 3.5 |
| Tailing Factor | 1.1 | 1.3 | 1.1 |
| Theoretical Plates | >12000 | >10000 | >11000 |
Trustworthiness: Experimental Protocol for RP-HPLC
This protocol is designed to be self-validating by including system suitability checks.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Seal Wash: 90:10 Water:Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 254 nm.
-
Gradient Program:
-
0-1 min: 60% B
-
1-8 min: 60% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 60% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline in Acetonitrile.
-
Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of Acetonitrile and Water.
-
-
System Suitability:
-
Inject the working standard five times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, Tailing Factor between 0.9 and 1.5.
-
Normal-Phase HPLC (NP-HPLC): An Orthogonal Approach
Expertise & Experience: In NP-HPLC, the stationary phase is polar (e.g., bare silica), and the mobile phase is non-polar (e.g., hexane).[5][7] Retention is driven by the interaction of polar functional groups on the analyte with the polar stationary phase. For the target molecule, the primary amine and the ether oxygen would be the main sites for interaction. This mode is excellent for separating isomers and is chosen when RP-HPLC fails to provide adequate resolution, especially from non-polar interferences.[8]
Causality of Experimental Choices:
-
Stationary Phase: A bare silica column is the standard choice. A cyano (CN) bonded phase can also be used and is less sensitive to water content in the mobile phase.[9]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar modifier like isopropanol (IPA) or ethanol is typical. Increasing the percentage of the polar modifier decreases analyte retention.[9] The primary challenge with NP-HPLC is its sensitivity to trace amounts of water, which can drastically alter retention times, demanding rigorous control over solvent quality.
Data Presentation: Comparison of NP-HPLC Conditions
| Parameter | Condition A: Silica Column | Condition B: Cyano Column |
| Mobile Phase | Hexane:Isopropanol (95:5) | Hexane:Isopropanol (98:2) |
| Flow Rate | 1.2 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 30 °C |
| Retention Time (min) | 5.1 | 4.3 |
| Tailing Factor | 1.6 | 1.4 |
| Theoretical Plates | >8000 | >9000 |
Trustworthiness: Experimental Protocol for NP-HPLC
-
System Preparation:
-
HPLC System: Configured for normal-phase solvents (ensure system is free of aqueous buffers).
-
Column: Luna Silica (2) (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Hexane:Isopropanol (95:5 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min (isocratic).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in Isopropanol.
-
Dilute to a working concentration of 50 µg/mL with the mobile phase. Crucially, the sample solvent should be as weak as or identical to the mobile phase to prevent peak distortion.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Separations
Expertise & Experience: HILIC is a technique used for highly polar compounds that are poorly retained in reversed-phase.[10][11][12] It utilizes a polar stationary phase (similar to normal-phase) but with a reversed-phase-like mobile phase (high organic content with a small amount of water).[13] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[14] While the target analyte is predominantly non-polar, HILIC would be the method of choice if one needed to separate it from very polar degradation products or metabolites. It is included here for completeness as a comparative alternative.
Causality of Experimental Choices:
-
Stationary Phase: Amide or unbonded silica columns are common choices.
-
Mobile Phase: Typically consists of >70% acetonitrile with an aqueous buffer. Water is the strong, eluting solvent in HILIC.[13]
Data Presentation: Comparison of HILIC Conditions
| Parameter | Condition A: Amide Column |
| Mobile Phase | ACN:10mM Ammonium Formate, pH 3.0 (90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Retention Time (min) | 2.5 (Expected to be low due to non-polar nature) |
| Tailing Factor | 1.2 |
| Theoretical Plates | >10000 |
Trustworthiness: Experimental Protocol for HILIC
-
System Preparation:
-
HPLC System: Standard RP system.
-
Column: TSKgel Amide-80 (4.6 x 150 mm, 3 µm).[14]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 254 nm.
-
Isocratic Elution: 10% Mobile Phase A, 90% Mobile Phase B.
-
Method Selection Guide
The choice of method depends entirely on the analytical goal. The following diagram summarizes the decision-making process based on the analyte's properties.
Caption: Comparison of HPLC modes for the analyte.
Conclusion and Recommendation
For routine analysis, quality control, and stability testing of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline, Reversed-Phase HPLC is the unequivocally recommended method . Its robustness, reproducibility, and the strong retention it offers for this predominantly non-polar molecule make it the most suitable choice. The provided RP-HPLC protocol serves as an excellent starting point for further validation. Normal-Phase HPLC remains a valuable orthogonal method for specific challenges like isomer separation, while HILIC is generally not recommended for this analyte unless separating it from highly polar related substances is the primary objective.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
PolyLC. HILIC Columns for Polar Separations. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]
-
Journal of Chromatographic Science, Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Reddit. What the heck is HPLC normal phase/reverse-phase and what does it tell us?. [Link]
-
Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]
-
ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
-
Phenomenex. Normal Phase HPLC Columns. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
PMC. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. [Link]
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- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. polylc.com [polylc.com]
- 13. welch-us.com [welch-us.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validating Purity of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline: A GC-MS Comparison Guide
Executive Summary: The Purity Imperative
In the synthesis of high-value dyes and pharmaceutical intermediates, 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline (CAS: 946716-48-9) represents a critical structural scaffold.[1] Its purity is not merely a specification but a determinant of downstream yield and safety. Impurities such as unreacted Thymol , p-Toluidine derivatives, or isomeric byproducts can act as chain terminators or toxophores in subsequent coupling reactions.[1]
While HPLC-UV is the workhorse for non-volatile assays, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior tool for validating purity.[1] GC-MS offers orthogonal selectivity for volatile organic impurities (VOIs) and provides the structural elucidation necessary to identify unknown side-products that UV detection might miss due to overlapping chromophores.[1]
Comparative Analysis: Why GC-MS?
To objectively justify the selection of GC-MS, we compare it against standard alternatives (HPLC-UV and NMR) based on detection capability for this specific ether-amine class.
Table 1: Analytical Technique Comparison
| Feature | GC-MS (Recommended) | HPLC-UV | 1H-NMR |
| Primary Strength | Identification: Mass spectral fingerprints allow definitive ID of unexpected impurities.[1] | Quantitation: Robust for main peak assay and non-volatile salts. | Structure Verification: Confirms the carbon backbone and proton environment. |
| Selectivity | High: Resolves structural isomers (e.g., positional isomers of the phenoxy group) via capillary columns. | Medium: Co-elution is common for structurally similar isomers; relies on relative retention time. | Low for Purity: Trace impurities (<1%) are often lost in the baseline noise. |
| Sensitivity (LOD) | Excellent (ppm level): Ideal for trace starting materials like Thymol. | Good: Dependent on extinction coefficients. | Poor: Typically >0.5% required for reliable detection. |
| Blind Spots | Thermally labile compounds or inorganic salts (not detected). | Compounds lacking chromophores; co-eluting peaks. | Overlapping signals; solvent suppression issues. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: For this specific molecule, the presence of the isopropyl group and the ether linkage creates a fragmentation pattern in MS that is highly specific. HPLC-UV often struggles to differentiate between the product and the unreacted Thymol starting material if the gradient is not perfectly optimized, as both have overlapping UV max absorption regions (approx. 270-280 nm).
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating . It includes system suitability tests (SST) that must pass before data is accepted, ensuring the trustworthiness of the results.
Reagents and Materials[2][3][4][5][6][7][8][9][10][11]
-
Analyte: 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline (Reference Standard >99%).[1]
-
Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).[1] DCM is preferred for solubility of the ether moiety.
-
Internal Standard (IS): Diphenylamine-d10 or Fluoranthene (to correct for injection variability).[1]
-
Derivatization Agent (Optional): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1] Note: While the free amine can be analyzed directly, silylation improves peak shape and sensitivity.
GC-MS Instrument Parameters[1]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1] Rationale: Low bleed, non-polar phase ideal for aromatic amines.
-
Inlet: Split/Splitless, 280°C. Split ratio 20:1.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60°C for 1 min (Solvent delay).
-
Ramp 20°C/min to 300°C.
-
Hold at 300°C for 5 min.
-
Total Run Time: ~18 minutes.
-
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Mode: Full Scan (m/z 40–450) for purity profiling; SIM (Selected Ion Monitoring) for known impurities (e.g., Thymol m/z 135, 150).
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of sample in 10 mL DCM (1000 ppm).
-
Working Solution: Dilute Stock 1:10 with DCM containing 50 ppm Internal Standard.
-
Derivatization (If tailing occurs): Add 50 µL MSTFA to 500 µL sample; incubate at 60°C for 30 mins.
Visualization: Workflow and Mechanism
Diagram 1: Analytical Workflow
This diagram illustrates the logical flow from sample prep to data validation, highlighting critical decision points.
Caption: Step-by-step GC-MS validation workflow. The 'Derivatization' step is conditional based on peak tailing observation.
Data Interpretation & Causality
Understanding the mass spectrum is key to validation. You are not just looking for a single peak; you are confirming the identity via fragmentation.
Predicted Fragmentation Pathway (EI, 70 eV)
For 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline (MW ≈ 255):
-
Molecular Ion (M+): m/z 255 (Distinct parent peak).
-
Base Peak Candidates:
Validation Check: If the peak at retention time X shows m/z 255 but lacks the m/z 135/106 fragments, it may be an isomer, not the target compound.
Diagram 2: Theoretical Fragmentation Logic
This diagram visualizes how the molecule breaks down in the MS source, aiding in structural confirmation.
Caption: Predicted Electron Impact (EI) fragmentation pathway used for structural confirmation of the target analyte.
Validation Parameters (System Suitability)
To ensure the method is "field-proven," the following criteria must be met before analyzing unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 1.5 between Main Peak and nearest Impurity | Ensures accurate integration without peak overlap. |
| Tailing Factor (Tf) | 0.8 < Tf < 1.2 | Critical for amines; severe tailing indicates active sites in the liner/column. |
| Signal-to-Noise (S/N) | > 10:1 for 0.05% Impurity Standard | Verification of sensitivity limits (LOQ). |
| Precision (RSD) | < 2.0% (n=6 injections) | Confirms system stability and injector reproducibility. |
Troubleshooting "Ghost" Peaks
If you observe a peak at m/z 150 (Thymol) that increases with injector temperature, it indicates thermal degradation of the ether linkage in the inlet.
-
Solution: Lower inlet temperature to 250°C or use a "cold on-column" injection technique.[1]
Conclusion
While HPLC remains the standard for potency assay, GC-MS is the definitive technique for purity validation of 2-(2-Isopropyl-5-methylphenoxy)-4-methylaniline.[1] Its ability to separate and identify volatile precursors (Thymol) and isomeric byproducts provides a level of scrutiny that UV detection cannot match. By following the self-validating protocol outlined above—specifically the monitoring of tailing factors and specific fragmentation ions—researchers can ensure the integrity of this critical intermediate.
References
-
Sigma-Aldrich. 4-((2-Isopropyl-5-methylphenoxy)methyl)aniline Product Information. Accessed October 2023.
-
BenchChem. Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard. Application Note.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thymol Derivatives.
-
Agilent Technologies. GC/MS Analysis of Impurities in Pharmaceutical Products. Technical Overview.
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
